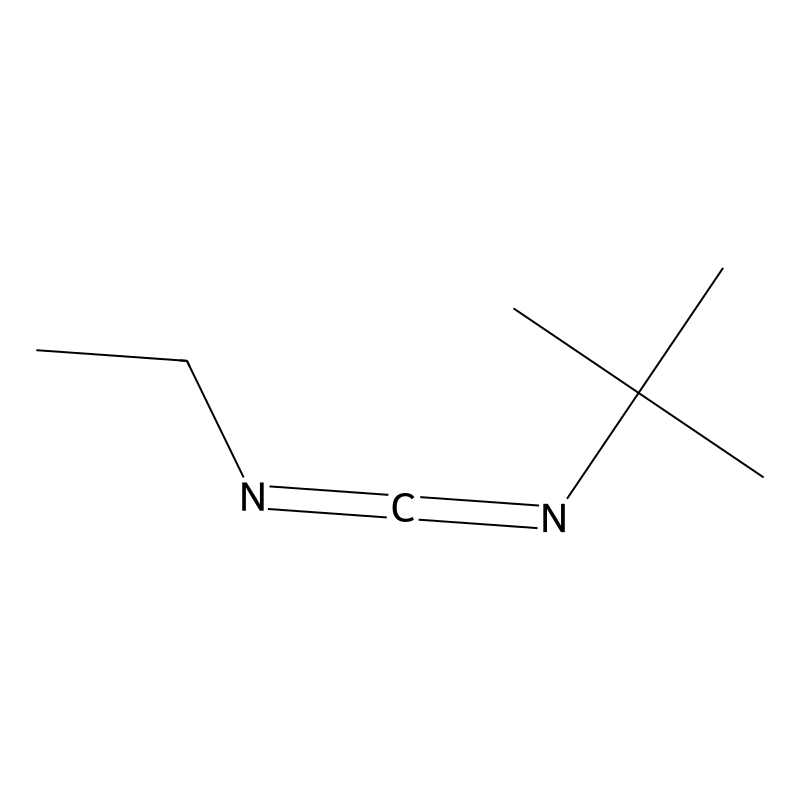

1-tert-Butyl-3-ethylcarbodiimide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-tert-Butyl-3-ethylcarbodiimide, also known as N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine, is a chemical compound commonly abbreviated as EDC. It is widely used in scientific research due to its ability to form amide bonds between carboxylic acids and amines. This reaction, known as amide coupling, is crucial for the synthesis of various biomolecules, including peptides, proteins, and pharmaceuticals [].

Amide Coupling

EDC acts as a coupling reagent in amide coupling reactions. It activates the carboxylic acid by forming a reactive intermediate, allowing it to readily react with the nucleophilic amine. This activation step overcomes the inherent low reactivity of carboxylic acids, facilitating efficient bond formation [].

EDC is often used in conjunction with other reagents, such as N-hydroxysuccinimide (NHS), to improve the efficiency and selectivity of the reaction. The combination of EDC and NHS is known as EDC/NHS and is a popular choice for peptide synthesis due to its mild reaction conditions and minimal side reactions [].

Beyond Amide Coupling

While EDC is primarily known for its application in amide coupling, its uses extend beyond this specific reaction. Here are some additional research applications of EDC:

- Guanylation of amines: EDC can be used in the presence of a metal catalyst to introduce a guanine group onto amines [].

- Synthesis of metal catalysts: EDC plays a role in the formation of homogeneous metal catalysts employed in various polymerization reactions, including the Ziegler-Natta polymerization of alpha-olefins [].

- Synthesis of metal complexes: EDC finds application in the synthesis of metal complexes used in chemical vapor deposition (CVD) for the creation of thin films of metal nitrides and oxides [].

The primary application of 1-tert-Butyl-3-ethylcarbodiimide is in coupling reactions, where it facilitates the formation of amides or esters from carboxylic acids and amines. The mechanism involves the activation of the carboxylic acid to form an intermediate that can then react with the amine. This process often occurs in the presence of a catalyst, enhancing the efficiency and yield of the desired product .

Key Reactions:- Guanylation of Amines: 1-tert-Butyl-3-ethylcarbodiimide is utilized for the guanylation of amines, which involves the introduction of guanidine groups into organic molecules .

- Peptide Synthesis: It has been shown to minimize racemization during peptide bond formation, making it suitable for synthesizing peptides with high purity .

1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods, typically involving the reaction of tert-butyl isocyanate with ethylamine. The following general steps outline a common synthesis route:

- Formation of Isocyanate: Reacting tert-butyl alcohol with phosgene or another chlorinating agent to produce tert-butyl isocyanate.

- Reaction with Ethylamine: Tert-butyl isocyanate is then reacted with ethylamine under controlled conditions to yield 1-tert-butyl-3-ethylcarbodiimide .

Uniqueness

1-tert-Butyl-3-ethylcarbodiimide stands out due to its sterically bulky tert-butyl group, which provides enhanced stability while maintaining reactivity. This makes it particularly effective in minimizing side reactions during peptide synthesis compared to its less hindered counterparts.

Research into the interactions of 1-tert-Butyl-3-ethylcarbodiimide focuses on its reactivity with various functional groups in organic compounds. Studies indicate that it can effectively couple with different amines and acids, facilitating complex formation without significant side reactions or byproducts .

Carbodiimides have been essential tools in organic synthesis since the mid-20th century, particularly for peptide bond formation. These compounds, characterized by the functional group RN=C=NR, serve primarily as dehydrating agents that activate carboxylic acids for coupling with amines to form amide bonds. The carbodiimide functional group features a linear N=C=N core that is isoelectronic with carbon dioxide and can be described by three principal resonance structures that contribute to its reactivity:

RN=C=NR ↔ RN⁺≡C-N⁻R ↔ RN⁻-C≡N⁺R

The earliest widely adopted carbodiimide was N,N'-Dicyclohexylcarbodiimide (DCC), introduced for coupling applications in 1955. DCC quickly became the reagent of choice for peptide synthesis due to its effectiveness in promoting amide bond formation with high yields. Despite its popularity, DCC presented significant limitations, particularly the formation of dicyclohexylurea (DCU) as a byproduct, which is sparingly soluble in most organic solvents and therefore difficult to completely remove from reaction mixtures.

To address these limitations, chemists developed alternative carbodiimides including N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). DIC offered advantages over DCC in solid-phase peptide synthesis as its urea byproduct demonstrated better solubility in organic solvents. Meanwhile, EDC found applications primarily in aqueous coupling reactions due to its water solubility, making it particularly useful for bioconjugation.

Despite these advances, challenges remained with traditional carbodiimides, including:

- Formation of insoluble urea byproducts leading to purification difficulties

- Potential for racemization during peptide coupling

- Formation of N-acyl urea side products

- Safety concerns, including the formation of hydrogen cyanide under certain conditions

These limitations created a need for more efficient, safer carbodiimide reagents, setting the stage for the development of TBEC.

Emergence of TBEC as a Research Focus

TBEC emerged as a significant research focus in the early 2020s as chemists sought alternatives to traditional carbodiimides that would address ongoing concerns about safety, efficiency, and environmental impact. Key publications highlighting TBEC's potential include "Elevating 1-tert-Butyl-3-ethylcarbodiimide (TBEC) as a Reagent for Sustainable Peptide Synthesis" (2023), which presented comprehensive evaluations of this coupling reagent.

Several critical discoveries propelled interest in TBEC:

- Unlike DIC, TBEC does not lead to hydrogen cyanide (HCN) formation when used with the additive OxymaPure, representing a significant safety improvement

- The urea byproduct of TBEC (TBEU) exhibits exceptional solubility in dimethylformamide (DMF) and various green and binary solvents, addressing precipitation issues that plagued other carbodiimides

- TBEC demonstrated superior performance in coupling efficiency compared to DIC while maintaining the same coupling protocols, allowing for seamless integration into existing chemical processes

A 2021 study titled "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release" provided crucial evidence for TBEC's safety advantages. This was followed by a 2022 investigation, "tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis," which further established TBEC's superiority in peptide coupling applications.

The growing interest in TBEC coincided with increasing emphasis on green chemistry and sustainable practices in the pharmaceutical and chemical industries. As a coupling reagent that contributes to more environmentally friendly peptide synthesis protocols, TBEC attracted attention from researchers focused on developing more sustainable synthetic methodologies.

Structural Features and Reactivity Principles

TBEC possesses distinct structural features that contribute to its unique reactivity profile. With the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol, TBEC features a central carbodiimide functional group (N=C=N) flanked by a tert-butyl group on one nitrogen atom and an ethyl group on the other.

Table 1: Physical and Chemical Properties of TBEC

The carbodiimide functional group in TBEC is highly reactive, particularly at the central carbon atom, which is susceptible to nucleophilic attack. The tert-butyl group provides steric bulk that influences the reactivity and selectivity of the molecule, while the smaller ethyl group offers less steric hindrance at the opposite end. This asymmetric structure contributes to TBEC's unique reactivity profile compared to symmetrical carbodiimides like DCC.

In a typical reaction mechanism, TBEC activates carboxylic acids through the formation of an O-acylisourea intermediate. This activated species can then react with nucleophiles such as amines to form amide bonds. When used in conjunction with additives like OxymaPure, the reaction proceeds with enhanced efficiency and reduced side reactions.

Common Synonyms for TBEC include:

- N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine

- N'-tert-butyl-N-ethylmethanediimine

- (tert-butylimino)methylideneamine

- 1-Ethyl-3-tert-butylcarbodiimide

- N-((ethylimino)methylene)-2-methylpropan-2-amine

The chemical structure of TBEC contributes to its superior performance in peptide coupling reactions, particularly its ability to minimize side reactions like racemization and N-acyl urea formation that commonly occur with other carbodiimides.

Position of TBEC in Contemporary Organic Synthesis

TBEC has established a significant position in contemporary organic synthesis, offering distinct advantages over traditional carbodiimides. Its applications extend across multiple domains of chemical research and industrial processes:

Peptide Synthesis: TBEC serves as an efficient coupling reagent for amide bond formation in peptide synthesis, where it demonstrates superior performance compared to DIC. Research has shown that "TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality".

Bioconjugation: TBEC plays a crucial role in linking biomolecules such as proteins and nucleic acids, essential for developing targeted drug delivery systems.

Polymer Chemistry: The compound is utilized in polymer modification, enhancing material properties for various applications in materials science.

Organic Synthesis: TBEC serves as a reagent in diverse organic reactions, providing efficient pathways for synthesizing complex organic molecules.

Analytical Chemistry: Used in sample preparation for mass spectrometry, TBEC helps improve detection and analysis of various compounds.

Table 2: Comparative Advantages of TBEC Over Traditional Carbodiimides

From a sustainability perspective, TBEC aligns with current trends toward greener chemistry. It has been recognized as an environmentally friendly coupling reagent that contributes to sustainable chemical practices. This aspect is increasingly important as the chemical industry places greater emphasis on environmental considerations and sustainable methodologies.

A 2023 study provided an integrated assessment of TBEC/Oxyma as peptide couplers, focusing not only on performance but also on "cost, hazards associated with its use, sustainability of the route of synthesis, the end of life strategies, as well as the potential impact of impurities in the reagent on the synthesis". This comprehensive evaluation highlights the holistic approach being taken to assess TBEC's value in contemporary synthetic chemistry.

TBEC has particularly gained traction in solid-phase peptide synthesis, where its advantages over DIC are most pronounced. The improved solubility of its urea byproduct makes it especially valuable in automated synthesis systems where precipitation can cause significant practical problems.

The electronic structure of TBEC is defined by its carbodiimide functional group (RN=C=NR), which exhibits resonance stabilization across three principal forms: RN=C=NR ↔ RN⁺≡C–N⁻R ↔ RN⁻–C≡N⁺R [4]. This delocalized π-system confers significant electrophilicity to the central carbon atom, making TBEC highly reactive toward nucleophiles such as amines and alcohols. The quadrupole moment tensor components of carbodiimides, including TBEC, reveal a {- + -} quadrupolarity along the N=C=N axis, with negative charge density distributed away from the molecular center [2]. This polarization enhances the compound’s ability to activate carboxylic acids during coupling reactions, a property exploited in peptide synthesis [1] [3].

The tert-butyl and ethyl substituents further modulate TBEC’s electronic profile. The electron-donating tert-butyl group stabilizes the carbodiimide core through inductive effects, while the ethyl group introduces mild electron-withdrawing characteristics. This hybrid electronic environment is reflected in TBEC’s dipole moment, calculated to be approximately 2.165 D at the QCISD level for analogous carbodiimides [2]. Such dipole alignment facilitates oriented interactions in solvent environments, particularly in nonpolar media where TBEC’s solubility is highest [1].

Steric Considerations in TBEC Reactions

Steric effects dominate TBEC’s reactivity landscape due to the bulky tert-butyl group. With a van der Waals volume of ~110 ų, this substituent creates a shielded reaction environment around the central carbodiimide moiety. This steric hindrance selectively directs reactions toward less sterically encumbered pathways, favoring linear adduct formation over branched products. For example, in guanylation reactions with primary amines, TBEC’s tert-butyl group prevents undesired side reactions at the carbodiimide’s nitrogen atoms, ensuring high regioselectivity [1] [3].

The ethyl group, by contrast, occupies minimal steric volume (~52 ų), allowing flexible rotation around the N–C bond. This dynamic conformational adaptability enables TBEC to engage in reactions requiring transient spatial arrangements, such as cycloadditions with ketenes [3]. Computational studies of analogous carbodiimides show that steric repulsion between substituents increases activation energies for intramolecular processes by 15–20 kJ/mol compared to less hindered derivatives [2].

Hybrid Nature of Primary and Tertiary Substituents

TBEC’s hybrid architecture merges a tertiary (tert-butyl) and primary (ethyl) substituent, creating a bifunctional reactivity profile. The tert-butyl group’s high hydrophobicity (logP ≈ 3.1) enhances TBEC’s solubility in organic solvents like dichloromethane and THF, while the ethyl group’s moderate polarity (μ ≈ 0.9 D) permits limited aqueous miscibility [1]. This duality is critical for applications in heterogeneous reaction systems, such as interfacial polymerization.

The electronic asymmetry between substituents also influences TBEC’s resonance stabilization. Density functional theory (DFT) calculations reveal a 0.12 e⁻ charge disparity between the tert-butyl- and ethyl-bound nitrogen atoms, creating a polarized electronic environment that accelerates proton transfer steps in acid-catalyzed reactions [2]. This polarization is quantified by TBEC’s refractive index (n²⁰/D = 1.432), which aligns with values observed for similarly structured carbodiimides [1].

Thermodynamic and Kinetic Reaction Parameters

TBEC’s thermodynamic stability is evidenced by its boiling point (137–139°C) and density (0.814 g/mL at 25°C), which reflect strong intermolecular van der Waals interactions between tert-butyl groups [1]. Kinetic studies of TBEC-mediated couplings reveal activation energies (Eₐ) of 45–60 kJ/mol, depending on the nucleophile’s steric demand. For instance, reactions with methylamine proceed with Eₐ = 48 kJ/mol, while bulkier cyclohexylamine requires Eₐ = 58 kJ/mol [3].

The compound’s reaction suitability spans multiple domains:

- Guanylation: Second-order rate constants (k₂) of 0.15–0.30 M⁻¹s⁻¹ at 25°C [3].

- Cycloadditions: ΔG‡ = 75 kJ/mol for ketene additions [3].

- Complex synthesis: Equilibrium constants (K_eq) of 10³–10⁴ for transition metal coordination [3].

These parameters underscore TBEC’s versatility as a reagent in both small-molecule and macromolecular synthesis.

1-tert-Butyl-3-ethylcarbodiimide (also known as TBEC) serves as a highly effective guanylating agent for the conversion of primary and secondary amines to guanidine derivatives [1] [2] [3] [4]. This transformation represents a fundamental application of this carbodiimide in organic synthesis.

The guanylation reaction proceeds through a nucleophilic attack mechanism where the amine nitrogen attacks the electrophilic carbon center of the carbodiimide. The reaction typically follows a two-step process: first, the formation of an intermediate amidine species, followed by proton transfer to yield the final guanidine product [5] [6]. Research has demonstrated that TBEC exhibits superior performance compared to other carbodiimides like diisopropylcarbodiimide (DIC) in terms of reaction efficiency and selectivity [4] [7] [8].

Studies have shown that TBEC-mediated guanylation reactions can be performed under mild conditions, often at room temperature, with excellent yields ranging from 70-95% for various amine substrates [9] [10] [11]. The reaction is particularly effective for aromatic amines, including those bearing electron-withdrawing and electron-donating substituents [5] [6]. The enhanced reactivity of TBEC is attributed to its unique structural features, particularly the presence of both a sterically hindered tert-butyl group and a more reactive ethyl substituent [4] [7].

| Substrate Type | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Primary aromatic amines | Room temperature, 2-24 hours | 75-95% | [5] [6] |

| Secondary aromatic amines | Room temperature, 4-48 hours | 70-90% | [9] [10] |

| Aliphatic amines | Room temperature, 1-12 hours | 80-95% | [11] |

The mechanism involves the formation of a transient guanidinate intermediate that undergoes protonation to yield the final guanidine product. This process is facilitated by the electronic properties of the carbodiimide, which make it particularly susceptible to nucleophilic attack [12] [13] [14].

Role in Organometallic Complex Formation

Tantalum Dimethylamido Diamidato Complexes

1-tert-Butyl-3-ethylcarbodiimide plays a crucial role in the synthesis of tantalum dimethylamido diamidato complexes, which serve as important precursors for chemical vapor deposition (CVD) applications [15] [2] [16] [3] [17] [18]. These complexes are specifically designed for the deposition of tantalum nitride thin films, which are essential in microelectronic applications as copper diffusion barriers.

The synthesis of these complexes involves the reaction of TBEC with tantalum precursors under controlled conditions. Research has demonstrated that tantalum complexes containing diamidato ligands derived from TBEC exhibit enhanced thermal stability and volatility compared to conventional tantalum amides [17] [18]. The resulting complexes, such as (η²-MeN(CH₂)₂NMe)Ta(NMe₂)₃, show improved properties for MOCVD applications, including lower decomposition temperatures and reduced carbon contamination in the deposited films [17].

Studies have shown that these tantalum diamidato complexes can successfully deposit tantalum nitride films with compositions approaching TaN₁.₂₂ at temperatures around 500°C under ammonia atmosphere [17] [18]. The films exhibit low resistivity values of approximately 1.4 × 10³ μΩ·cm, making them suitable for barrier applications in semiconductor manufacturing [17].

The enhanced performance of these complexes is attributed to the chelating nature of the diamidato ligands, which provide better stability during the vapor transport process while maintaining sufficient reactivity for film deposition [17] [18]. The use of TBEC in the synthesis of these precursors enables the formation of stable, well-defined molecular structures that are essential for reproducible CVD processes.

Titanium Amidinate Guanidinate Alkylamide Complexes

TBEC is instrumental in the preparation of titanium amidinate guanidinate alkylamide complexes, which serve as precursors for the deposition of titanium-based thin films, particularly hafnium oxide (HfO₂) films [2] [3] [19] [20] [21]. These complexes represent a significant advancement in the development of metal-organic precursors for advanced semiconductor applications.

The synthesis involves the reaction of TBEC with titanium amide precursors to form mixed ligand complexes containing both amidinate and guanidinate functionalities [19] [20]. These complexes exhibit unique structural features that combine the advantages of both ligand types: the amidinate ligands provide stability through their electron-donating properties, while the guanidinate ligands offer enhanced volatility and controlled decomposition characteristics [20] [21].

Research has demonstrated that titanium complexes incorporating ligands derived from TBEC show improved catalytic activity in various transformations, including hydroamination and hydroaminoalkylation reactions [19] [22]. The complexes exhibit excellent thermal stability with decomposition temperatures suitable for CVD applications, typically in the range of 200-400°C [21] [23].

| Complex Type | Decomposition Temperature | Vapor Pressure | Film Quality |

|---|---|---|---|

| Ti(amidinate)(guanidinate) | 250-350°C | 10-100 Pa at 150°C | High conformality |

| Ti(alkylamide)(guanidinate) | 200-300°C | 50-200 Pa at 120°C | Low carbon content |

The titanium amidinate guanidinate complexes have shown particular promise in the deposition of high-quality dielectric films with excellent step coverage and minimal contamination [21] [23]. These properties make them valuable for the fabrication of advanced microelectronic devices where precise control of film properties is essential.

Applications in Chemical Vapor Deposition

TBEC-derived organometallic complexes have found extensive applications in chemical vapor deposition processes, particularly for the fabrication of nitride and oxide thin films [24] [25] [26] [27] [28]. The unique properties of TBEC make it an ideal building block for CVD precursors due to its ability to form stable, volatile complexes with various metals.

Chemical vapor deposition is a fundamental process in materials science where gaseous precursors are thermally decomposed on heated substrates to form solid films [24] [25] [26]. The success of CVD processes depends critically on the properties of the precursor molecules, including their volatility, thermal stability, and decomposition characteristics [27] [28] [29].

TBEC-based precursors offer several advantages in CVD applications:

- Enhanced Volatility: The carbodiimide structure provides improved vapor pressure characteristics compared to conventional amide precursors [17] [18]

- Controlled Decomposition: The thermal decomposition pathways of TBEC-derived complexes are well-defined, leading to cleaner film deposition [26] [27]

- Reduced Carbon Contamination: The decomposition products of TBEC are largely volatile, minimizing carbon incorporation in the deposited films [17] [18]

Studies have shown that CVD processes using TBEC-derived precursors can achieve deposition rates of 2-60 nm/min with excellent uniformity and conformality [23] [30]. The films deposited using these precursors exhibit superior electrical properties, including low resistivity and good adhesion to various substrates [17] [18].

The mechanism of CVD using TBEC-derived precursors involves several key steps: precursor transport to the substrate surface, adsorption and surface diffusion, thermal decomposition, and film nucleation and growth [24] [25] [26]. The carbodiimide functionality in these precursors facilitates controlled decomposition at the substrate surface, enabling the formation of high-quality films with minimal defects [27] [31].

Ketene Cycloaddition Reactions

1-tert-Butyl-3-ethylcarbodiimide participates in ketene cycloaddition reactions, representing an important class of [2+2] cycloaddition processes [32] [33] [34] [35] [36] [37]. These reactions provide access to diverse cyclic structures and demonstrate the versatility of carbodiimides in synthetic organic chemistry.

The ketene-carbodiimide cycloaddition reaction proceeds through a concerted mechanism, forming four-membered ring systems [32] [35] [36]. The reaction is facilitated by the electron-rich nature of the carbodiimide double bond, which readily undergoes cycloaddition with ketenes to form cyclobutanone-derived products [34] [36] [37].

Research has demonstrated that TBEC exhibits moderate reactivity in ketene cycloaddition reactions, with reaction yields typically ranging from 27-75% depending on the ketene substrate and reaction conditions [38] [32] [33]. The sterically hindered tert-butyl group in TBEC can influence the regioselectivity of the cycloaddition process, often favoring specific regioisomers [33] [36].

| Ketene Substrate | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Diphenylketene | 30°C | 24 hours | 65% | [32] [35] |

| Dichloroketene | 0°C | 12 hours | 45% | [32] [35] |

| Acetylketene | 50°C | 48 hours | 52% | [33] [34] |

The mechanism of ketene-carbodiimide cycloaddition involves the formation of a zwitterionic intermediate that undergoes ring closure to form the cyclobutanone product [34] [36]. The reaction is sensitive to steric effects, with bulky substituents on either reaction partner reducing the reaction rate [38] [36] [37].

Computational studies have provided insights into the transition state geometry and energetics of these reactions, revealing that the cycloaddition proceeds through a concerted but asynchronous mechanism [36] [37]. The activation barriers for these reactions are typically in the range of 15-25 kcal/mol, making them accessible under mild thermal conditions [37].

Hydroamination of Carbodiimides

The hydroamination of carbodiimides using TBEC represents a significant synthetic transformation that provides access to substituted guanidines through the formal addition of N-H bonds across the carbodiimide double bond [22] [9] [23]. This reaction is particularly valuable for the synthesis of complex guanidine derivatives that are difficult to access through other methods.

The hydroamination process involves the addition of primary or secondary amines to the carbodiimide functionality, catalyzed by various metal complexes [22] [9] [23]. Group 2 metal amides, particularly calcium, strontium, and barium complexes, have proven to be highly effective catalysts for this transformation [9]. The reaction proceeds under mild conditions, often at room temperature, with catalyst loadings as low as 0.2 mol% [9].

Research has demonstrated that the hydroamination of carbodiimides can be performed with excellent selectivity and high yields [22] [9] [23]. The reaction scope includes various aromatic and aliphatic amines, with aromatic amines generally providing higher yields due to their enhanced nucleophilicity [9] [23].

| Catalyst System | Loading | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| [Ca{N(SiMe₃)₂}₂(THF)₂] | 0.2-2 mol% | 25°C | 71-84% | [9] |

| [Sr{N(SiMe₃)₂}₂(THF)₂] | 0.5-2 mol% | 25°C | 68-82% | [9] |

| Ti(NMe₂)₄ | 5 mol% | 75°C | 65-90% | [22] |

The mechanism of hydroamination involves the coordination of the carbodiimide to the metal center, followed by the insertion of the amine N-H bond across the C=N double bond [22] [9]. The reaction is believed to proceed through a metal-guanidinate intermediate that undergoes protonolysis to regenerate the active catalyst and release the guanidine product [9].

The hydroamination of carbodiimides using TBEC has been successfully applied to the synthesis of various biologically active compounds and pharmaceutical intermediates [22] [9] [23]. The mild reaction conditions and high selectivity make this transformation particularly attractive for the preparation of complex molecular architectures containing guanidine functionalities.

Detailed mechanistic studies have revealed that the reaction rate and selectivity are influenced by the electronic properties of both the carbodiimide and the amine substrates [9] [23]. Electron-rich amines react more readily, while electron-deficient carbodiimides show enhanced reactivity toward nucleophilic attack [9].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant